Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate
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Overview
Description
Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and a pyrrolidinyl group, which contributes to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzamido group and the pyrrolidinyl moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of amide bonds and esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent selection and temperature control are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The pyrrolidinyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: Investigated for their anticonvulsant properties.
Uniqueness
Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate is unique due to its combination of a quinoline core and a pyrrolidinyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
methyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-2-methylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-13-11-19(17-12-15(23(30)31-2)5-8-18(17)24-13)25-22(29)14-3-6-16(7-4-14)26-20(27)9-10-21(26)28/h3-8,11-12H,9-10H2,1-2H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZHTAGOWGGNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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